Furo[3,2-B]pyridin-2-OL
Overview
Description
Furo[3,2-B]pyridin-2-OL is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the pyridone heterocycles family, which are known for their potential therapeutic applications, including significant anticancer activity .
Preparation Methods
The synthesis of Furo[3,2-B]pyridin-2-OL typically involves a multi-step process. One common synthetic route starts with the Claisen-Schmidt condensation of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, DEPT, H,H- and C,H–COSY, and HRMS for characterization .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.
Chemical Reactions Analysis
Furo[3,2-B]pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Furo[3,2-B]pyridin-2-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Furo[3,2-B]pyridin-2-OL involves its interaction with molecular targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions disrupt key cellular signaling pathways, leading to cytotoxic effects on cancer cells. The compound’s binding affinities suggest it may inhibit the activity of these targets, thereby interfering with cell proliferation and survival.
Comparison with Similar Compounds
Furo[3,2-B]pyridin-2-OL can be compared with other similar compounds such as:
Pyrazolopyridine derivatives: These compounds also exhibit significant anticancer activity and have been studied as CDK2 inhibitors.
Pyridine derivatives: Known for their antimicrobial and antiviral activities, these compounds share some pharmacological properties with this compound.
The uniqueness of this compound lies in its specific binding affinities and the potential to disrupt multiple cellular signaling pathways, making it a promising candidate for further development into therapeutic agents.
Properties
IUPAC Name |
furo[3,2-b]pyridin-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h1-4,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXONXBNMAFQHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)O)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719750 | |
Record name | Furo[3,2-b]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88011-99-8 | |
Record name | Furo[3,2-b]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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